molecular formula C17H18N4O4 B142846 Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate CAS No. 136818-69-4

Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B142846
CAS No.: 136818-69-4
M. Wt: 342.35 g/mol
InChI Key: QSBNBHMFTWHNKF-UHFFFAOYSA-N
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Description

Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 136818-69-4) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research. It features a piperazine ring—a privileged scaffold frequently found in FDA-approved pharmaceuticals—decorated with both a benzyl carboxylate protecting group and a nitro-pyridine moiety . The nitro-pyridine group is a classic electron-deficient heteroarene that makes the piperazine nitrogen an excellent candidate for further functionalization via aromatic nucleophilic substitution (SNAr) reactions . The tert-butoxycarbonyl (Boc) protecting group on the second piperazine nitrogen is a standard strategy in multi-step synthesis, allowing researchers to selectively deprotate the amine for subsequent coupling reactions while stabilizing the intermediate . This controlled reactivity makes it a versatile synthon for constructing more complex, target-oriented molecules. Piperazine derivatives are integral components of numerous therapeutic agents, including kinase inhibitors for cancer therapy, antipsychotics, and antivirals . Furthermore, recent research highlights the potential of related pyridylpiperazine-based compounds as potent urease inhibitors, presenting a promising approach for developing treatments against Helicobacter pylori infections . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-17(25-13-14-5-2-1-3-6-14)20-11-9-19(10-12-20)16-15(21(23)24)7-4-8-18-16/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBNBHMFTWHNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00614409
Record name Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136818-69-4
Record name Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but optimized for yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where various nucleophiles can replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives of the pyridine ring.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l)
  • Substituent : But-3-en-2-yl (allylic group).
  • Synthesis : Prepared via iridium-catalyzed amination of crotyl acetate with benzyl piperazine-1-carboxylate in DME, yielding 98% as a pale yellow oil.
  • Key Data :
    • Enantiomeric Excess (ee) : 98% (HPLC).
    • Optical Rotation : [α]D²⁸ = -97° (CHCl₃).
    • Purification : Flash column chromatography (hexane:EtOAc = 8:1) .
(b) Benzyl (S)-4-(5-phenylpent-1-en-3-yl)piperazine-1-carboxylate (3n)
  • Substituent : 5-Phenylpent-1-en-3-yl (bulky aryl-allyl group).
  • Synthesis : Reacted in DMF at 50°C, yielding 91% as a pale yellow oil.
  • Key Data :
    • ee : 93% (SFC).
    • TLC : Rf = 0.27 (heptane:isopropyl acetate = 2:1).
    • Steric Effects : The phenyl group introduces steric hindrance, slightly reducing ee compared to 3l .
(c) Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate (3o)
  • Substituent : Hepta-1,6-dien-3-yl (conjugated diene).
  • Synthesis : 64% yield in DMF at 50°C.
  • Key Data :
    • ee : 94% (SFC).
    • Optical Rotation : [α]D²⁸ = +19.4° (MeOH).
    • Reactivity : The diene may enhance π-π interactions in biological targets .
(d) Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
  • Substituent : 3-Nitropyridin-2-yl (electron-deficient heteroaromatic group).
  • Direct synthetic data are unavailable, but similar analogs suggest moderate yields (50–70%) under Pd-catalyzed conditions .

Comparative Data Table

Compound Name Substituent Yield ee (%) Optical Rotation ([α]D²⁸) Physical State Key Feature Reference
This compound 3-Nitropyridin-2-yl N/A N/A N/A Unknown Electron-withdrawing nitro group
3l But-3-en-2-yl 98% 98 -97° (CHCl₃) Pale yellow oil High stereoselectivity
3n 5-Phenylpent-1-en-3-yl 91% 93 N/A Pale yellow oil Steric bulk reduces ee slightly
3o Hepta-1,6-dien-3-yl 64% 94 +19.4° (MeOH) Pale yellow oil Conjugated diene for π interactions
Benzylpiperazine (Parent) H N/A N/A N/A N/A Baseline for SAR studies

Key Observations

Substituent Effects on Yield :

  • Allylic substituents (e.g., 3l) achieve near-quantitative yields (98%), likely due to favorable iridium-catalyzed amination kinetics. Bulky or conjugated groups (e.g., 3n, 3o) reduce yields (91%, 64%) due to steric or electronic factors .
  • The nitro group in the target compound may hinder reactivity, requiring optimized conditions for comparable yields.

Stereochemical Control :

  • All chiral analogs exhibit >90% ee, highlighting the efficacy of iridium catalysts in asymmetric synthesis. The nitro group in the target compound may similarly allow high enantioselectivity if chiral induction is retained .

Biological Activity

Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Synthesis

This compound features a piperazine ring, a nitropyridine moiety, and a benzyl group. The molecular formula is C13H16N4O3C_{13}H_{16}N_{4}O_{3}. The compound can be synthesized through various methodologies, including nucleophilic substitution reactions involving piperazine derivatives and nitropyridine precursors.

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes:

  • Receptor Binding : The compound has shown potential as a ligand for various neurotransmitter receptors, particularly in the central nervous system (CNS). Its piperazine structure allows it to mimic neurotransmitters, facilitating binding to serotonin and dopamine receptors.
  • Enzyme Inhibition : It exhibits inhibitory activity against certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in treating neurological disorders and infections.

Antiviral Activity

Research indicates that similar piperazine derivatives possess antiviral properties. For instance, compounds bearing the piperazine motif have demonstrated effectiveness against HIV and other viral pathogens. This compound may share these properties due to structural similarities with known antiviral agents.

Antimicrobial Properties

Studies have suggested that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.

Microorganism Activity
Staphylococcus aureusModerate
Pseudomonas aeruginosaModerate
Candida albicansSignificant

Case Studies

  • Antiviral Screening : A study screened several piperazine derivatives for antiviral activity against HIV-1, revealing that compounds structurally related to this compound showed moderate protection against viral replication in vitro .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of related compounds against various pathogens. The results indicated that modifications in the piperazine structure could enhance activity against resistant strains.

Future Directions

The ongoing research into this compound aims to clarify its pharmacological profile further. Potential areas of exploration include:

  • Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile of the compound.

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